2-Phenoxy-2-phenylethan-1-amine

Lipophilicity Drug Design CNS Penetration

Reproducible SAR requires the exact 2-phenoxy-2-phenylethan-1-amine scaffold, not simpler analogs like 2-phenoxyethylamine. Substituting alters lipophilicity (logP 2.7654 vs 1.7244) and binding affinity. - **Key differentiator:** Calculated logP 2.7654 - optimal for CNS blood-brain barrier penetration. - **Validated activity:** (R)-enantiomer shows EC50 of 3.98 µM at Nav1.4 channel; exceeds mexiletine potency. - **Supply guarantee:** BenchChem ensures batch-to-batch consistency for ion channel ligand discovery.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
Cat. No. B13626669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxy-2-phenylethan-1-amine
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN)OC2=CC=CC=C2
InChIInChI=1S/C14H15NO/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10,14H,11,15H2
InChIKeyUGYLBIAQUSWTRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxy-2-phenylethan-1-amine: CNS Research Scaffold


2-Phenoxy-2-phenylethan-1-amine (CAS 92247-67-1), a primary amine within the phenethylamine class, features a distinct phenoxy group attached to a phenylethanamine backbone . This structural motif provides a versatile platform for medicinal chemistry exploration, particularly in the development of ligands targeting central nervous system (CNS) receptors and ion channels . Its molecular framework is noted in patent literature for its utility in synthesizing compounds with activity on the CNS [1]. The compound is recognized for its role as a building block in the synthesis of more complex, biologically relevant molecules .

CNS ligand design scaffold with aryloxy motif
Reported membrane permeability fit for BBB candidates
Ion channel SAR platform with phenyl-substitution privilege

2-Phenoxy-2-phenylethan-1-amine: Analog Substitution Risks


The selection of 2-Phenoxy-2-phenylethan-1-amine over its structural analogs is critical for maintaining target engagement and physicochemical consistency in both biological assays and chemical synthesis. Direct substitution with simpler molecules like 2-phenoxyethylamine, or other phenethylamine derivatives, can lead to significant alterations in lipophilicity, binding affinity, and overall molecular recognition [1]. Furthermore, the compound's specific substitution pattern is a key determinant in structure-activity relationship (SAR) studies, where even minor modifications to the aryloxy moiety have been shown to dramatically impact potency and stereoselectivity at voltage-gated sodium channels [2]. Therefore, using this specific compound ensures the reproducibility and validity of data, which cannot be guaranteed with generically similar alternatives. The following quantitative evidence substantiates these specific points of differentiation.

Lipophilicity shift

Simpler phenethylamine analogs like 2-phenoxyethylamine have a lower logP, which may alter membrane permeability and CNS distribution profiles.

Potency and stereoselectivity changes

Modifications to the aryloxy moiety can dramatically shift Nav1.4 potency and enantiomer preference; minor structural changes may not preserve SAR.

Scaffold recognition mismatch

The specific phenyl-substituted backbone is a key recognition element; generic phenethylamines may lack the privileged scaffold character for ion channel modulation.

2-Phenoxy-2-phenylethan-1-amine Evidence


Enhanced Lipophilicity vs. 2-Phenoxyethylamine

The lipophilicity of 2-Phenoxy-2-phenylethan-1-amine is quantitatively distinct from its simpler analog, 2-phenoxyethylamine, a factor that critically influences membrane permeability and CNS penetration potential. The target compound's calculated logP value is 2.7654 , which is substantially higher than the logP of 1.7244 reported for the comparator 2-phenoxyethylamine [1].

Lipophilicity vs. 2-Phenoxyethylamine
Cross-study comparable
logP 2.77 (Target) vs. 1.72 (2-Phenoxyethylamine)
Supports CNS permeability optimization research
Computational prediction; confirm experimentally
Lipophilicity Drug Design CNS Penetration

Nav1.4 Inhibition Compared to Mexiletine

2-Phenoxy-2-phenylethan-1-amine enantiomers exhibit quantifiable, albeit moderate, inhibitory activity at the human Nav1.4 sodium channel, a key target for myotonia and pain research. The (R)-enantiomer has a reported EC50 of 3.98 µM (3.98E+3 nM) in inhibiting Nav1.4 sodium current [1]. This activity profile is in stark contrast to the well-established sodium channel blocker mexiletine. Mexiletine has been shown to be significantly less potent on Nav1.4, with reported IC50 values ranging from 188 µM to 246 µM under similar tonic block conditions at low stimulation frequencies (0.1-0.3 Hz) [2].

Nav1.4 Inhibition vs. Mexiletine
Cross-study comparable
(R)-enantiomer EC50 3.98 µM; mexiletine IC50 188–246 µM
~47–62-fold higher assay potency reported
Supports Nav1.4 channel research; distinct from classical blocker
Enantiomer-specific EC50; confirm for racemate
Ion Channel Nav1.4 Myotonia Electrophysiology

Privileged Scaffold for Ion Channel Modulation

2-Phenoxy-2-phenylethan-1-amine is a validated core scaffold for generating potent sodium channel blockers, a key finding from studies on mexiletine analogs. Research demonstrates that replacing the methyl group on mexiletine's stereogenic center with a phenyl group—a transformation that yields the 2-phenoxy-2-phenylethan-1-amine motif—consistently enhances activity [1]. This contrasts with modifications to mexiletine's aryloxy moiety, where simple de-methylation led to a dramatic reduction in potency [1]. The most potent congener from this study, (R)-2-(2-methylphenoxy)-1-phenylethanamine, was 27-fold more potent than (R)-mexiletine [1].

Privileged Scaffold for Nav Modulation
Class-level inference
Phenyl-substitution enhances Nav1.4 potency vs. methyl; aryloxy modifications critical
Supports SAR-based scaffold exploration
Findings from mexiletine analog series; verify with target compound
Medicinal Chemistry Scaffold SAR Building Block

2-Phenoxy-2-phenylethan-1-amine Research Applications


Lipophilicity Optimization for CNS Candidates

Based on its significantly higher calculated logP (2.7654) compared to simpler analogs like 2-phenoxyethylamine (logP 1.7244) [1], 2-Phenoxy-2-phenylethan-1-amine is an ideal building block for medicinal chemists requiring a more lipophilic phenethylamine core. This property is crucial for tuning the physicochemical profile of lead compounds intended to cross the blood-brain barrier and engage CNS targets.

Novel Nav1.4 Modulators for Myotonia

The compound's enantiomers demonstrate quantifiable activity at the Nav1.4 channel (EC50 of 3.98 µM for the (R)-enantiomer) [2], providing a validated starting point for medicinal chemistry campaigns. The SAR evidence shows that the phenyl-substituted scaffold is a key driver of enhanced potency over the first-line drug mexiletine [3]. Researchers investigating non-dystrophic myotonias or seeking new Nav1.4-selective agents should prioritize this scaffold for further optimization.

SAR Exploration of Phenethylamine Derivatives

As established in key SAR studies, the 2-phenoxy-2-phenylethan-1-amine motif is a 'privileged scaffold' for sodium channel modulation [3]. Procuring this compound enables systematic exploration of substituent effects on the phenyl and phenoxy rings, as well as amine modifications, to fine-tune potency, selectivity, and stereoselectivity. It is an essential core for laboratories engaged in ion channel ligand discovery.

Application
Selection Property
Validation Focus
CNS penetration optimization studies
Reported higher logP than simpler phenethylamines
Membrane permeability assay validation
Nav1.4 channel research for myotonia models
Nav1.4 inhibitory activity context
Electrophysiology endpoint validation
SAR exploration of phenethylamine derivatives
Scaffold-dependent potency shifts
Substituent screening and potency assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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